molecular formula C17H22FNO2 B4653245 N-(bicyclo[2.2.1]hept-2-yl)-2-(2-fluorophenoxy)butanamide

N-(bicyclo[2.2.1]hept-2-yl)-2-(2-fluorophenoxy)butanamide

Cat. No.: B4653245
M. Wt: 291.36 g/mol
InChI Key: HBLZCXJUSGESIC-UHFFFAOYSA-N
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Description

N-(bicyclo[2.2.1]hept-2-yl)-2-(2-fluorophenoxy)butanamide is a synthetic organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bicyclo[2.2.1]heptane moiety and the fluorophenoxy group imparts distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-2-yl)-2-(2-fluorophenoxy)butanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the [4 + 2] cycloaddition reaction to form the bicyclo[2.2.1]heptane scaffold . This reaction is often catalyzed by chiral tertiary amines under mild conditions to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-2-yl)-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(bicyclo[2.2.1]hept-2-yl)-2-(2-fluorophenoxy)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-2-yl)-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane moiety may interact with hydrophobic pockets in proteins, while the fluorophenoxy group can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(bicyclo[2.2.1]hept-2-yl)-2-(2-fluorophenoxy)butanamide is unique due to its combination of a bicyclic structure and a fluorophenoxy group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-(2-fluorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO2/c1-2-15(21-16-6-4-3-5-13(16)18)17(20)19-14-10-11-7-8-12(14)9-11/h3-6,11-12,14-15H,2,7-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLZCXJUSGESIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CC2CCC1C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(bicyclo[2.2.1]hept-2-yl)-2-(2-fluorophenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-(bicyclo[2.2.1]hept-2-yl)-2-(2-fluorophenoxy)butanamide
Reactant of Route 3
N-(bicyclo[2.2.1]hept-2-yl)-2-(2-fluorophenoxy)butanamide
Reactant of Route 4
N-(bicyclo[2.2.1]hept-2-yl)-2-(2-fluorophenoxy)butanamide
Reactant of Route 5
N-(bicyclo[2.2.1]hept-2-yl)-2-(2-fluorophenoxy)butanamide
Reactant of Route 6
N-(bicyclo[2.2.1]hept-2-yl)-2-(2-fluorophenoxy)butanamide

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